2-Bromophenyl-(3-chlorobenzyl)ether
Description
2-Bromophenyl-(3-chlorobenzyl)ether is a halogenated aromatic ether characterized by a bromine atom at the 2-position of the phenyl ring and a 3-chlorobenzyl group attached via an ether linkage. For example, halogenated benzyl ethers are often synthesized via reactions between bromophenols and chlorobenzyl halides under basic conditions, as seen in the preparation of related compounds like 2-bromoalkylisoindole-1,3-diones () .
Key structural features include:
- Bromine at the 2-position of the phenyl ring, enhancing electrophilic substitution resistance.
- 3-Chlorobenzyl group, contributing to steric bulk and lipophilicity.
- Ether linkage, providing chemical stability compared to ester or amide bonds.
Properties
IUPAC Name |
1-bromo-2-[(3-chlorophenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-6-1-2-7-13(12)16-9-10-4-3-5-11(15)8-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWZQZGBIWCLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl-(3-chlorobenzyl)ether typically involves the reaction of 2-bromophenol with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Bromophenol+3-Chlorobenzyl chlorideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Cleavage of the Ether Linkage
The ether bond can be cleaved under specific conditions:
Acidic Cleavage
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Reagents : Concentrated HBr or HI.
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Mechanism : Protonation of the ether oxygen followed by nucleophilic attack (SN2) by halide ions.
Hydrogenolysis
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Catalyst : Pd/C under H₂ atmosphere.
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Conditions : Room temperature, 1 atm H₂.
Nucleophilic Aromatic Substitution (SₙAr)
The bromine substituent on the 2-bromophenyl ring may undergo substitution under strongly activating conditions:
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Reagents : NaNH₂/NH₃ (liquid) or KOtBu/DMF.
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Mechanism : Formation of a Meisenheimer complex via electron-withdrawing activation (though bromine is weakly deactivating).
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Example : Substitution with methoxide to yield 2-methoxyphenyl-(3-chlorobenzyl)ether. Limited by the absence of strong electron-withdrawing groups, requiring high temperatures .
Cross-Coupling Reactions
The bromine atom is a viable site for transition-metal-catalyzed couplings:
Suzuki Coupling
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
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Conditions : Arylboronic acid, base (Na₂CO₃), and solvent (toluene/ethanol) .
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Product : Biaryl ether derivatives (e.g., 2-phenyl-(3-chlorobenzyl)ether) .
Table 1: Representative Coupling Yields
| Boronic Acid | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 72 | |
| 4-Methoxyphenyl | PdCl₂(dppf) | 65 |
Electrophilic Aromatic Substitution
The aromatic rings may undergo electrophilic substitution, with directing effects dictated by substituents:
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Nitration :
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Site : Bromine directs electrophiles to the meta position on its ring; chlorine directs to para on the benzyl ring.
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Reagents : HNO₃/H₂SO₄.
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Halogenation :
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Chlorine on the benzyl group deactivates the ring, favoring substitution at positions ortho to the ether oxygen.
-
Radical Reactions
Silver-catalyzed cross-coupling with silyl enolates can generate 1,4-diketones :
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Reagents : AgF, PhBr, silyl enolate.
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Mechanism : Radical chain process involving phenyl radical intermediates.
Spectral Characterization
Key spectral data for analogous compounds include:
Stability and Functional Group Compatibility
Scientific Research Applications
Chemical Synthesis
Chemical Intermediates
2-Bromophenyl-(3-chlorobenzyl)ether serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique combination of halogen substituents allows for diverse synthetic pathways in organic chemistry. The compound can participate in nucleophilic substitutions, oxidation reactions, and reduction processes, making it versatile for creating various derivatives.
Synthesis Pathways
The synthesis typically involves a two-step process using common reagents such as sodium hydroxide and palladium catalysts. This method is efficient, yielding high purity products suitable for further chemical transformations.
Biological Applications
Therapeutic Potential
Research indicates that this compound may interact with biological molecules due to its halogen atoms, which facilitate halogen bonding. This property enhances its potential as a lead compound in drug discovery, particularly in developing inhibitors for specific enzymes or receptors.
Case Study: Interaction Studies
Studies have shown that compounds with similar structures can exhibit significant biological activity. For instance, investigations into the interaction of halogenated aryl ethers with biological systems have revealed their potential as therapeutic agents against various diseases, including cancer and infectious diseases .
Material Science
Polymer Chemistry
The compound's reactivity makes it suitable for applications in polymer chemistry. It can be used as a building block for synthesizing functionalized polymers that exhibit specific properties such as increased thermal stability or enhanced mechanical strength.
Environmental Applications
Pollution Control
Due to its chemical properties, this compound is also being explored for applications in environmental science, particularly in the degradation of pollutants. Its ability to participate in redox reactions may facilitate the breakdown of harmful substances in contaminated environments.
Analytical Chemistry
Spectroscopic Studies
The compound is utilized in analytical chemistry for developing new spectroscopic methods. Its distinct spectral features allow researchers to use it as a reference standard in various analytical techniques such as NMR and IR spectroscopy .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Serves as an intermediate for synthesizing complex organic compounds through various pathways. |
| Biological Applications | Potential therapeutic agent with interactions enhancing enzyme/receptor binding capabilities. |
| Material Science | Used in polymer chemistry to create functionalized materials with tailored properties. |
| Environmental Applications | Explored for pollution control through redox reactions aiding in pollutant degradation. |
| Analytical Chemistry | Acts as a reference standard in spectroscopic methods due to its distinct spectral characteristics. |
Mechanism of Action
The mechanism of action of 2-Bromophenyl-(3-chlorobenzyl)ether depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the ether linkage is cleaved by nucleophiles, resulting in the formation of phenol and 3-chlorobenzyl alcohol. In oxidation reactions, the phenyl ring is converted to quinones, which can participate in redox reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
(a) 2-Bromophenyl-(3-methylbenzyl)ether (CAS 1040001-40-8)
- Structure : Methyl group replaces chlorine at the benzyl position.
- Molecular Weight : 277.16 g/mol (vs. 293.61 g/mol for the target compound) .
- Impact :
(b) 4-Bromobenzyl-(3-chlorophenyl)ether (CAS 1274695-52-1)
- Structure : Bromine at the 4-position of the phenyl ring; chlorine retained at benzyl.
- Altered electronic effects may influence binding affinity in enzyme inhibition (e.g., cholinesterase inhibitors, as in ) .
(c) 3-Bromodiphenyl ether (BDE-2)
Functional Group Variations
(a) 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether (CAS 80843-98-7)
- Structure: Extended alkyl chain (ethylpropyl) and additional phenoxy group.
- Impact :
(b) 2-Bromo-4-chlorophenyl-N-2-bromophenylbenzimidoate
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| 2-Bromophenyl-(3-chlorobenzyl)ether | 293.61 | ~4.5 | Not reported | Pharmaceutical intermediates |
| 2-Bromophenyl-(3-methylbenzyl)ether | 277.16 | ~4.1 | Not reported | Drug design, agrochemicals |
| 4-Bromobenzyl-(3-chlorophenyl)ether | 307.56 | ~4.8 | Not reported | Material science, inhibitors |
| 3-Bromodiphenyl ether (BDE-2) | 249.08 | ~5.2 | 35–40 | Flame retardants, pollutants |
Biological Activity
2-Bromophenyl-(3-chlorobenzyl)ether is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic applications, and relevant research findings.
This compound is characterized by the presence of bromine and chlorine substituents, which are known to influence its reactivity and biological interactions. The halogen atoms can enhance the lipophilicity and electrophilicity of the compound, potentially increasing its ability to interact with biological targets.
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H10BrClO |
| Molecular Weight | 295.58 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, one study reported that derivatives of similar compounds showed IC50 values in the nanomolar range against pancreatic cancer cells, suggesting potent anticancer activity .
The mechanism by which this compound exerts its anticancer effects may involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This is evidenced by studies showing that related compounds can inhibit tubulin polymerization, a critical process in cell division .
Antimicrobial Activity
In addition to anticancer properties, this compound may also possess antimicrobial activity. Studies have indicated that phenyl ether derivatives can exhibit antifouling properties against marine organisms, which suggests a potential for antimicrobial applications . The introduction of halogen atoms has been noted to enhance such activities.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Research has shown that modifications in the ether moiety and substituents can significantly affect biological activity. For example, the presence of electron-withdrawing groups like bromine and chlorine has been correlated with increased potency .
Case Studies
- Study on Anticancer Effects : A recent investigation into various phenyl ether derivatives revealed that compounds with similar structures to this compound exhibited IC50 values ranging from 0.29 to 3.1 μM against HCT-116 colon carcinoma cells, outperforming standard chemotherapeutics like 5-fluorouracil .
- Antifouling Activity : Another study explored the antifouling properties of phenyl ether derivatives, demonstrating that certain compounds could prevent larval settlement with EC50 values lower than 3.05 μM, indicating their potential utility in marine applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
